molecular formula C21H24ClNO2S B11565753 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline

Cat. No.: B11565753
M. Wt: 389.9 g/mol
InChI Key: OMYLBMBYGSSHCP-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This core is then functionalized with a benzenesulfonyl group and a chlorine atom. Common reagents used in these reactions include benzenesulfonyl chloride, chlorinating agents, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the chlorine atom and decahydroisoquinoline core contribute to the compound’s overall reactivity and stability. The pathways involved in its action may include inhibition of enzyme activities, modulation of signaling pathways, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE include other benzenesulfonyl derivatives, such as:

Uniqueness

What sets 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE apart from these similar compounds is its unique combination of functional groups and structural features. The presence of the decahydroisoquinoline core, along with the benzenesulfonyl and chlorine groups, imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C21H24ClNO2S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(benzenesulfonyl)-4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline

InChI

InChI=1S/C21H24ClNO2S/c22-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)23(16-15-21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

OMYLBMBYGSSHCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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